
Benzene, (cyclohexyltelluro)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (cyclohexyltelluro)- is an organotellurium compound that features a benzene ring substituted with a cyclohexyl group and a tellurium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (cyclohexyltelluro)- typically involves the reaction of cyclohexyltellurium trichloride with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:
Cyclohexyltellurium trichloride: is prepared by reacting tellurium tetrachloride with cyclohexane.
Benzene: is then introduced to the reaction mixture, and the presence of a catalyst such as aluminum chloride facilitates the substitution reaction, resulting in the formation of Benzene, (cyclohexyltelluro)-.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (cyclohexyltelluro)- undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the cyclohexyltelluro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum chloride, ferric chloride, and other Lewis acids.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (cyclohexyltelluro)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Benzene, (cyclohexyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound’s effects are mediated through pathways involving oxidative stress response and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the tellurium atom.
Phenylcyclohexane: Another similar compound without the tellurium atom.
Tellurophenes: Compounds containing tellurium in a heterocyclic ring structure.
Uniqueness
Benzene, (cyclohexyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds without tellurium. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56950-05-1 |
|---|---|
Molekularformel |
C12H16Te |
Molekulargewicht |
287.9 g/mol |
IUPAC-Name |
cyclohexyltellanylbenzene |
InChI |
InChI=1S/C12H16Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI-Schlüssel |
ZYLDZZCPIODOAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


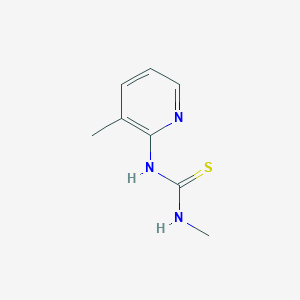


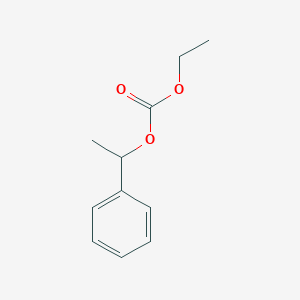
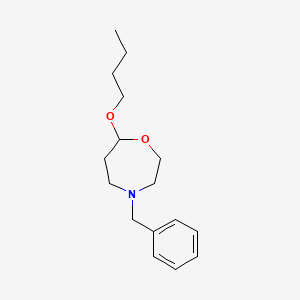
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
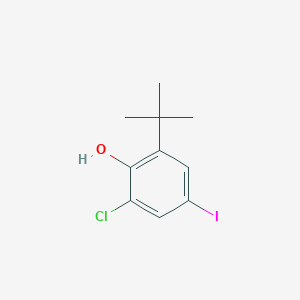


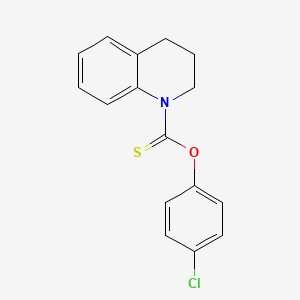
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)


![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)
